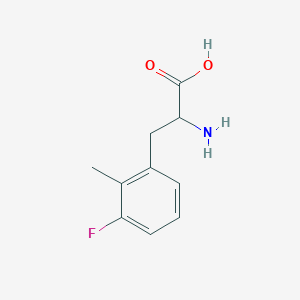

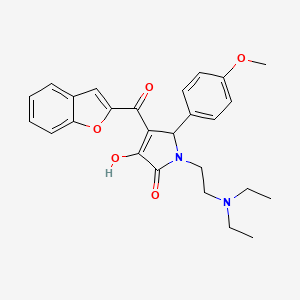

benzyl N-(1-phenylbut-3-en-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate is a chemical compound with the molecular formula C18H19NO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times . Other methods include the use of boron trifluoride diethyl etherate in acetonitrile at 0 - 20℃ for 2 hours , or magnesium bis (trifluoromethane solfonyl)imide in ethanol at 20℃ for 0.166667 hours .Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can react with boron trifluoride diethyl etherate in acetonitrile at 0 - 20℃ for 2 hours, yielding a 95% product . It can also react with magnesium bis (trifluoromethane solfonyl)imide in ethanol at 20℃ for 0.166667 hours, yielding a 95% product .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.35 . Its boiling point and other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Synthesis of N-protected Allylic Amines : A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate has been reported. This process yields various carbamate derivatives, demonstrating the versatility of allyl ethers in organic synthesis (Kim et al., 2001).

Inhibition of Cholinesterase Enzymes : Novel benzene-based carbamates have been synthesized and evaluated for their potential to inhibit acetyl- and butyrylcholinesterase enzymes, indicating their therapeutic potential in treating diseases like Alzheimer's (Bąk et al., 2019).

Vibrational and Electronic Properties Study : An integrated experimental and theoretical study on the vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) molecule was conducted, offering insights into its potential applications in material science (Rao et al., 2016).

Catalysis and Polymer Science

Catalytic Applications : Research has shown the use of benzyl N-(1-phenylbut-3-en-1-yl)carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its utility in the synthesis of complex nitrogen-containing heterocycles (Zhang et al., 2006).

Stabilization of Polyurethane : Studies on the thermal degradation of polyurethane have identified the carbamate group as a critical factor in color development during degradation. N-substituted polyurethanes, including benzyl derivatives, show enhanced stability, indicating their importance in materials science (Beachell & Son, 1964).

Medicinal Chemistry and Drug Development

Antimycobacterial Activities : Hydroxyethylsulfonamides and carbamates derived from this compound have been synthesized and tested for their activity against M. tuberculosis, revealing potential applications in developing new antimycobacterial agents (Moreth et al., 2014).

Prodrug Forms for Phenols : Phenyl carbamate esters derived from N-substituted 2-aminobenzamides have been explored as prodrug forms to protect phenolic drugs against first-pass metabolism, indicating a novel approach to enhance the bioavailability of phenolic drugs (Thomsen & Bundgaard, 1993).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-(1-phenylbut-3-enyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-8,10-13,17H,1,9,14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSDEVWSSMKYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)

![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)

![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)